molecular formula C10H5ClF6O2 B2724692 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride CAS No. 886503-47-5

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride

Cat. No.: B2724692
CAS No.: 886503-47-5
M. Wt: 306.59
InChI Key: JFIWHJKPNGEANU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C10H5ClF6O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and trifluoromethyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 2-methoxy-4,6-bis(trifluoromethyl)benzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to avoid side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to introduce the benzoyl chloride moiety into other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride is unique due to the presence of both methoxy and trifluoromethyl groups on the benzene ring. These substituents significantly enhance its reactivity and make it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF6O2/c1-19-6-3-4(9(12,13)14)2-5(10(15,16)17)7(6)8(11)18/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIWHJKPNGEANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C(=O)Cl)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(methyloxy)-4,6-bis(trifluoromethyl)benzoic acid (20.2 g; 70.14 mmol) in dry DCM (400 mL), at 0° C., was added dropwise oxalyl chloride (13.4 mL; 154.31 mmol) followed by dry DMF (5 drops). The reaction was allowed to reach room temperature. After overnight stirring the solvent was evaporated in vacuo to get the title product (23.5 g) as a yellow slurry used without further purification.
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
13.4 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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